Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate
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Overview
Description
Chemical Reactions Analysis
As mentioned earlier, similar compounds have been known to undergo cycloreversion to form the fluoro (hetero)aryl ketene . This suggests that this compound might also undergo similar reactions, but specific chemical reactions involving this compound are not available in the current resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.373 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 590.4±50.0 °C at 760 mmHg . The melting point is not available . The flash point is 310.8±30.1 °C .Scientific Research Applications
Comprehensive Analysis of Ethyl 2-(((2,4-Dioxo-1,5-Dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate Applications
Crystallography and Structural Analysis: The compound has been utilized in crystallography to understand the molecular and crystal structure, which is fundamental in determining the physical and chemical properties of materials. The crystal structure of a derivative of this compound was confirmed to belong to the triclinic, P-1 space group, which includes an anion, a cation, and a water molecule assembled into a 2D-net framework by hydrogen bonds .
Thermodynamic Property Studies: Thermodynamic properties of the compound have been studied to determine its nature and stability. These studies are crucial for applications that require thermal resistance or involve temperature-sensitive processes .
Density Functional Theory (DFT) Calculations: DFT studies have been conducted on derivatives of this compound to predict its reactivity and interaction with other molecules. This is particularly useful in the design of new drugs and materials with specific properties .
Vibrational Frequency Analysis: The compound’s vibrational frequencies have been analyzed using theoretical simulations, which are compared with experimental data. This analysis helps in understanding the behavior of the molecule under various conditions .
Medicinal Chemistry: Heterocyclic compounds like this one play a significant role in medicinal chemistry due to their diverse biological activities. They are explored for potential anticancer, antifungal, antioxidant, and antibacterial properties, among others .
Organic Chemistry Research: In organic chemistry, the compound’s structure and reactivity are studied to synthesize new molecules with desired properties. This research can lead to the development of novel organic compounds for various applications .
Agrochemical Industry: The compound’s derivatives can be used in the agrochemical industry to create products that protect crops from pests and diseases, due to their potential antibacterial and antifungal properties .
Biochemistry Studies: In biochemistry, the compound is used to study enzyme interactions and pathways. Its role in inhibiting or activating certain biochemical processes can be pivotal in understanding disease mechanisms and developing treatments .
Mechanism of Action
Mode of Action
It is known that the compound contains a 1,7-dioxaspiro[55]undecane structure, which has been shown to form hydrogen bonds with water molecules . This could potentially influence its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
properties
IUPAC Name |
ethyl 2-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-2-26-16(23)12-6-7-14-15(10-12)29-19(22-14)21-11-13-17(24)27-20(28-18(13)25)8-4-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSAFDJZPDWIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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